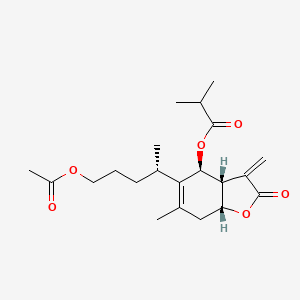
1-O-Acetyl-6-O-isobutyrylbritannilactone
Overview
Description
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone . It can be isolated from the flowers of Inula britannica . It has shown significant cytotoxicity to tumor cells .
Molecular Structure Analysis
The molecular formula of 1-O-Acetyl-6-O-isobutyrylbritannilactone is C21H30O6 . The molecular weight is 378.46 .Physical And Chemical Properties Analysis
The boiling point of 1-O-Acetyl-6-O-isobutyrylbritannilactone is predicted to be 503.1±50.0 °C . The predicted density is 1.12±0.1 g/cm3 .Scientific Research Applications
Anti-Inflammatory Applications
1-O-acetylbritannilactone (ABL) analogues, including compounds derived from 1-O-Acetyl-6-O-isobutyrylbritannilactone, have demonstrated significant anti-inflammatory activities. Studies on these compounds have shown notable inhibitory effects on nitric oxide production and inducible nitric oxide synthase expressions, indicating their potential as anti-inflammatory agents (Wei Xiaopeng et al., 2017).
Anti-Melanogenesis Activity
Research has identified 6-O-isobutyrylbritannilactone (IBL) as a potent inhibitor of melanin synthesis in both B16F10 melanocytes and zebrafish models. IBL exhibits dose-dependent reduction in melanin production and inhibits tyrosinase expression, highlighting its potential in anti-melanogenesis applications (Dae Kil Jang et al., 2020).
Anticancer Potential
Sesquiterpene lactones like 1-O-acetylbritannilactone, derived from Inula britannica, have been synthesized and shown to possess potent anticancer activity. These compounds induce apoptosis and cell cycle arrest in cancer cells, suggesting their utility as natural-product-based anticancer agents (Jiang-Jiang Tang et al., 2014).
Prevention of Neointimal Hyperplasia
1-O-acetylbritannilactone has been studied for its effects in reducing neointimal formation after balloon injury in rat arteries. It suppresses nuclear factor-κB activation, which is instrumental in preventing neointimal hyperplasia, a common issue following angioplasty (B. Liu et al., 2008).
Future Directions
properties
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBHYMSLBWDFRZ-ZLKDORHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-6-O-isobutyrylbritannilactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



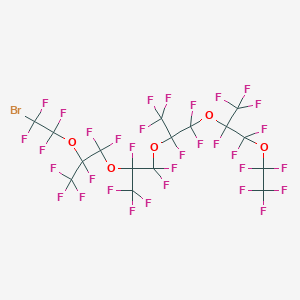
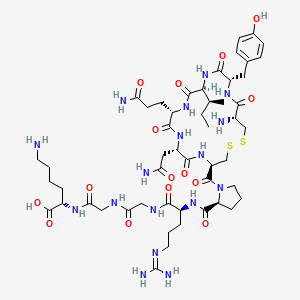

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)
![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)
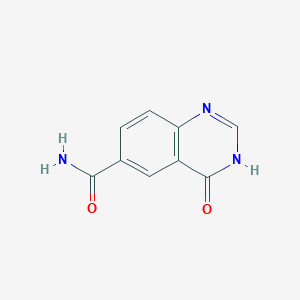
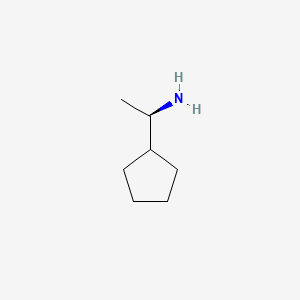
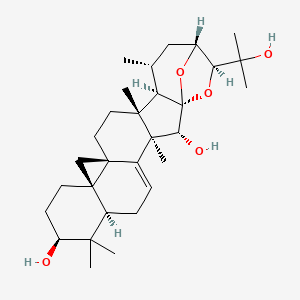

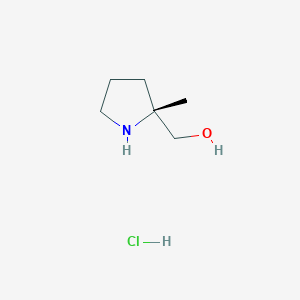
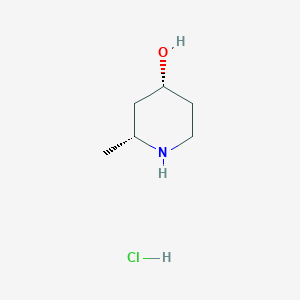
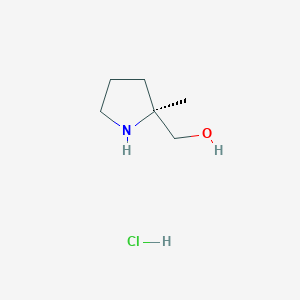
![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)